molecular formula C13H16N2O3 B2926371 ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate CAS No. 899367-77-2

ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Cat. No. B2926371
M. Wt: 248.282
InChI Key: RVAYOLJJWNCYEQ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Applications

Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate derivatives have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against various human cancer cell lines. The cytotoxic activities were validated through MTT assays, indicating the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Applications

New quinazolinone derivatives synthesized from ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate have shown potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal strains. These findings suggest the compound's utility in developing novel antimicrobial therapies (Desai et al., 2007).

Spectroscopic Analysis and Molecular Docking Studies

Spectroscopic analyses (FT-IR, FT-Raman, and NMR) alongside molecular docking studies of derivatives highlight their potential interactions with biological targets, further supporting their utility in drug design and development. These studies offer insights into the molecular structure, electron density, stabilization energies, and potential inhibitory activities against specific biological targets, laying the groundwork for future pharmacological applications (El-Azab et al., 2016).

Chemical Synthesis and Characterization

The compound's utility extends to chemical synthesis, where it serves as a key intermediate in the preparation of various heterocyclic compounds. These derivatives are explored for their pharmacological properties, including cytotoxic and antimicrobial activities, showcasing the versatility of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in contributing to diverse areas of medicinal chemistry (Khaligh, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYOLJJWNCYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

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